molecular formula C15H15N5O3 B2541677 6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 946361-13-3

6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2541677
CAS No.: 946361-13-3
M. Wt: 313.317
InChI Key: XEQZISHLQXJTDD-UHFFFAOYSA-N
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Description

6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. This particular compound features a fused ring system that includes both purine and imidazole moieties, making it a unique and interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of a substituted aniline with a suitable diketone, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metals, can enhance the efficiency of the reactions. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It finds applications in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. The pathways involved often include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable reactivity and applications.

    Indole derivatives: These compounds also feature fused ring systems and are widely studied for their biological activities.

Uniqueness

What sets 6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione apart is its unique combination of purine and imidazole rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for both fundamental research and practical applications.

Properties

IUPAC Name

6-(3-hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-17-12-11(13(22)18(2)15(17)23)20-7-6-19(14(20)16-12)9-4-3-5-10(21)8-9/h3-5,8,21H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQZISHLQXJTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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